n-Methoxybenzo[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC19952157
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2S |
|---|---|
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | N-methoxy-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C10H9NO2S/c1-13-11-10(12)8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | MJRJDTTVSAIYKB-UHFFFAOYSA-N |
| Canonical SMILES | CONC(=O)C1=CSC2=CC=CC=C21 |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of n-methoxybenzo[b]thiophene-3-carboxamide typically involves functionalizing the benzo[b]thiophene scaffold. Key steps include:
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Core Formation: Benzo[b]thiophene derivatives are often synthesized via Gewald reactions or cyclization methods. For example, 2-aminothiophene intermediates can be prepared from propiophenones and ethyl cyanoacetate under Gewald conditions .
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Carboxamide Introduction: Carboxamide groups are introduced via coupling reactions. A common approach involves activating the carboxylic acid (e.g., using EDCI and DMAP) and reacting it with methoxyamine .
A representative synthesis pathway is outlined below:
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Step 1: Synthesis of benzo[b]thiophene-3-carboxylic acid via cyclization.
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Step 2: Activation with EDCI/DMAP and coupling with methoxyamine to form the carboxamide .
Structural Confirmation
The structure is confirmed using spectroscopic techniques:
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¹H NMR: Peaks corresponding to the aromatic protons of the benzo[b]thiophene ring (δ 7.2–8.3 ppm) and the methoxy group (δ 3.3–3.5 ppm) .
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¹³C NMR: Signals for the carbonyl carbon (δ ~165 ppm) and methoxy carbon (δ ~55 ppm) .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂S | |
| Molecular Weight | 207.25 g/mol | |
| LogP | 2.19 | |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | |
| Solubility | Likely soluble in DMSO, based on analogs |
Applications and Future Directions
Current Applications
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Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors and antiviral agents .
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Chemical Biology: Used in probe molecules to study Rho GTPase signaling pathways .
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency and selectivity.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
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